molecular formula C17H17NO3S B2886302 N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide CAS No. 1351608-62-2

N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide

Cat. No. B2886302
CAS RN: 1351608-62-2
M. Wt: 315.39
InChI Key: IBIXMTFKSZLAGX-UHFFFAOYSA-N
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Description

“N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide” is an organic compound that likely belongs to the class of sulfonamides, which are known for their various biological activities . It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also features a 2,5-dimethylfuran moiety, which is a heterocyclic compound containing a furan ring - a five-membered aromatic ring with four carbon atoms and one oxygen.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the reaction of an appropriate naphthalene sulfonamide with a 2,5-dimethylfuran derivative. The synthesis could potentially involve a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a sulfonamide group, and a 2,5-dimethylfuran ring. The exact structure would depend on the positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, naphthalene derivatives are crystalline solids at room temperature, and furan derivatives are often liquids. The compound’s solubility would depend on the nature of the solvent .

Scientific Research Applications

Alternative Fuel for Internal Combustion Engines

The compound derived from 2,5-dimethylfuran (DMF) has been explored as an alternative fuel for internal combustion engines . The research indicates that DMF can be used to create a reduced reaction mechanism for diesel engines, which could potentially lead to more efficient combustion and reduced emissions. This application is significant in the context of fossil fuel depletion and the search for renewable energy sources.

Elastomer Composites

DMF derivatives have been utilized in the development of elastomer composites with low dissipation of energy . These composites are essential in various industries, including automotive and manufacturing, for creating materials that exhibit less energy loss during mechanical stress, leading to improved performance and durability.

Anti-Cancer Drug Research

There is ongoing research into the potential use of DMF derivatives as anti-cancer drugs . The compound’s properties are being studied to understand its efficacy in targeting cancer cells, which could open new avenues for treatment options.

Biofuel Production

The application of DMF derivatives in biofuel production is another area of interest. As the world moves towards sustainable energy solutions, the role of biofuels becomes increasingly important. DMF derivatives could contribute to more efficient production processes and higher yields of biofuels.

Chemical Reaction Catalyst

DMF derivatives are being studied for their potential as catalysts in various chemical reactions. Catalysts are crucial in increasing the rate of chemical reactions without being consumed in the process, and the use of DMF derivatives could lead to more efficient industrial processes.

Sustainable Chemical Processes

The synthesis pathway of DMF derivatives aligns with the requirements of sustainable chemical processes . The one-pot, two-step process developed for the preparation of pyrrole compounds from DMF demonstrates high carbon efficiency and low environmental impact, which is vital for the advancement of green chemistry.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its specific biological target. Sulfonamides are known to inhibit bacterial enzymes, but the presence of the naphthalene and furan rings may confer additional properties .

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12-10-15(13(2)21-12)11-18-22(19,20)17-9-5-7-14-6-3-4-8-16(14)17/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIXMTFKSZLAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide

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